4-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-6-methylquinoline-3-carbonitrile hydrochloride
Description
4-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-6-methylquinoline-3-carbonitrile hydrochloride is a synthetic small molecule characterized by a quinoline core substituted with a methyl group at position 6, a carbonitrile group at position 3, and a 2,3-dihydro-1,4-benzodioxin-6-ylamino moiety at position 2. The hydrochloride salt enhances solubility and stability, making it suitable for pharmacological studies.
Properties
IUPAC Name |
4-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-6-methylquinoline-3-carbonitrile;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2.ClH/c1-12-2-4-16-15(8-12)19(13(10-20)11-21-16)22-14-3-5-17-18(9-14)24-7-6-23-17;/h2-5,8-9,11H,6-7H2,1H3,(H,21,22);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRROHEFOQJXESJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CN=C2C=C1)C#N)NC3=CC4=C(C=C3)OCCO4.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-6-methylquinoline-3-carbonitrile hydrochloride typically involves multiple steps. One common method starts with the preparation of 2,3-dihydro-1,4-benzodioxin-6-amine, which is then reacted with various reagents to form the desired compound. The reaction conditions often include the use of solvents like N,N-dimethylformamide (DMF) and bases such as lithium hydride (LiH) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-6-methylquinoline-3-carbonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the carbonitrile group to form amines.
Substitution: The benzodioxin moiety can participate in substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as sodium borohydride (NaBH4), and various halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce primary or secondary amines.
Scientific Research Applications
4-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-6-methylquinoline-3-carbonitrile hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-6-methylquinoline-3-carbonitrile hydrochloride involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with various pathways, making it a versatile molecule for therapeutic applications .
Comparison with Similar Compounds
Table 1: Structural Comparison with Analogous Compounds
*Estimated based on formula; †Approximate range.
Key Observations :
- The target compound’s quinoline core distinguishes it from flavones (e.g., 4f) and pyrido-pyrimidinones (e.g., EP 2023/39 compounds), which may influence target selectivity.
- Unlike AMG9810, which lacks a heteroaromatic core, the target compound’s quinoline group could enhance π-π stacking interactions in enzyme binding pockets .
Pharmacological Activity Insights
TRPV1 Modulation Potential
AMG9810 () demonstrates that benzodioxin-containing compounds can antagonize TRPV1, a pain and inflammation receptor. However, the target compound’s quinoline-carbonitrile scaffold may redirect its activity toward kinase inhibition or other targets, as quinoline derivatives are prevalent in kinase inhibitor design (e.g., imatinib analogs) .
Antihepatotoxic Activity
Compounds like 3',4'-(1",4"-dioxino)flavone (4f) and 4g () exhibit antihepatotoxic effects via dioxane-ring-mediated mechanisms. The target compound’s benzodioxin group could similarly contribute to liver protection, but its quinoline moiety might alter solubility or metabolic stability compared to flavonoid-based analogs .
Kinase or Enzyme Inhibition
Pyrido-pyrimidinones from and the methanesulfonamide derivative () suggest that benzodioxin-containing compounds often target enzymes or receptors with nitrogen-rich binding sites.
Physicochemical Properties
Table 2: Property Comparison
| Property | Target Compound | AMG981O | 4f | EP 2023/39 Example |
|---|---|---|---|---|
| Solubility (HCl salt) | High | Moderate | Low | Moderate-High |
| LogP‡ | ~3.5* | ~4.1 | ~2.8 | ~2.0–3.5 |
| Hydrogen Bond Acceptors | 6 | 5 | 5 | 6–7 |
‡Predicted using fragment-based methods; *Estimated.
Key Observations :
- The hydrochloride salt improves aqueous solubility, a critical advantage over neutral analogs like 4f.
Biological Activity
The compound 4-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-6-methylquinoline-3-carbonitrile hydrochloride is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its biological activity through various studies, highlighting its enzyme inhibitory potential and therapeutic implications.
Chemical Structure and Properties
The molecular formula of the compound is . It features a quinoline core substituted with a benzodioxin moiety, which may contribute to its biological properties.
Enzyme Inhibition Studies
Recent studies have investigated the enzyme inhibitory potential of compounds similar to 4-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-6-methylquinoline-3-carbonitrile hydrochloride . For instance, sulfonamide derivatives containing the benzodioxane structure were screened against key enzymes such as α-glucosidase and acetylcholinesterase.
Table 1: Enzyme Inhibition Data
| Compound Name | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | α-Glucosidase | 25 | |
| Compound B | Acetylcholinesterase | 15 | |
| Compound C | α-Glucosidase | 30 |
These results indicate that compounds bearing similar structural features exhibit significant inhibition of these enzymes, suggesting potential therapeutic applications in conditions like Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD).
Case Studies
A notable case study focused on the synthesis and biological evaluation of various derivatives of benzodioxin-containing compounds. The study reported that modifications to the benzodioxin moiety enhanced the inhibitory activity against acetylcholinesterase, which is crucial for managing neurodegenerative diseases.
Key Findings:
- Structural Modifications : Substituting different functional groups on the benzodioxin led to varied enzyme inhibition profiles.
- Therapeutic Potential : Compounds with higher inhibitory activity showed promise as leads for drug development targeting T2DM and AD.
The proposed mechanism of action for 4-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-6-methylquinoline-3-carbonitrile hydrochloride involves competitive inhibition of target enzymes. The presence of the benzodioxane moiety appears to enhance binding affinity due to increased hydrophobic interactions with enzyme active sites.
Q & A
Q. How can the structural integrity of this compound be confirmed experimentally?
To verify the structure, employ a combination of spectroscopic and analytical techniques:
- NMR Spectroscopy : Analyze - and -NMR spectra to confirm substituent positions and hydrogen/carbon environments, particularly the benzodioxin and quinoline moieties.
- Mass Spectrometry (HRMS) : Validate the molecular formula and chloride counterion via high-resolution mass spectrometry.
- IR Spectroscopy : Identify functional groups like the nitrile (C≡N stretch ~2200 cm) and amine (N-H stretches) .
- X-ray Crystallography (if crystalline): Resolve the 3D structure to confirm stereochemistry and packing interactions .
Q. What are critical considerations for designing a scalable synthesis protocol?
Key factors include:
- Catalyst Selection : Palladium-based catalysts (e.g., PdCl(PPh)) are effective for cross-coupling reactions involving quinoline cores. Ligands like PCy may enhance reactivity .
- Solvent and Temperature : Polar aprotic solvents (e.g., DMF) at elevated temperatures (80–120°C) facilitate amine-quinoline coupling .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to isolate the hydrochloride salt .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Substituent Variation : Systematically modify the quinoline’s 6-methyl group or benzodioxin’s substituents to assess impacts on target binding (e.g., antimicrobial or kinase inhibition).
- In Silico Modeling : Use molecular docking to predict interactions with biological targets (e.g., bacterial DNA gyrase for antimicrobial activity) .
- Biological Assays : Test analogs against Gram-positive/negative bacteria (MIC assays) or cancer cell lines (IC determination) to correlate structural changes with efficacy .
Q. How to resolve contradictions in reported biological activity data across studies?
- Assay Standardization : Ensure consistent conditions (e.g., pH, bacterial strain, incubation time) to minimize variability.
- Counterion Effects : Compare hydrochloride salt vs. freebase forms, as solubility differences may alter bioavailability .
- Metabolic Stability : Evaluate hepatic microsome stability to identify if rapid metabolism explains discrepancies in in vivo vs. in vitro results .
Q. What methodologies are recommended for assessing physicochemical stability?
- Thermal Analysis : Use differential scanning calorimetry (DSC) to detect melting points and polymorphic transitions.
- Hygroscopicity Testing : Expose the compound to controlled humidity (e.g., 40–75% RH) and monitor mass changes.
- Forced Degradation Studies : Subject the compound to heat, light, and oxidative stress (HO) to identify degradation pathways via HPLC-MS .
Methodological Recommendations
- For Synthetic Challenges : Employ microwave-assisted synthesis to reduce reaction times and improve yields for temperature-sensitive intermediates .
- For Data Reproducibility : Use orthogonal analytical methods (e.g., HPLC paired with NMR) to validate purity and structural consistency across batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
